Journal Name:Current Topics in Medicinal Chemistry
Journal ISSN:1568-0266
IF:3.57
Journal Website:http://benthamscience.com/journal/index.php?journalID=ctmc
Year of Origin:2001
Publisher:Bentham Science Publishers B.V.
Number of Articles Per Year:199
Publishing Cycle:Semimonthly
OA or Not:Not
Nanomaterials and Sustainability
Current Topics in Medicinal Chemistry ( IF 3.57 ) Pub Date: 2023-07-18 , DOI: 10.1021/acsenergylett.3c01303
Figure 1. The importance of nanomaterials and sustainability to science and technology is schematically illustrated via the interconnections of three topical areas: Nanostructured Materials for Sustainable Energy Solutions, Nano-bio Hybrid Materials for Energy and CO2 Reduction, and Sustainable Manufacturing at the Nanoscale. Figure 2. Diagram showing different pump–probe techniques and the information obtained from each technique. Figure 3. (Top) Assembly of a nano-bio hybrid. (Bottom left) Proposed mechanism of photosynthetic CO2 reduction to value-added chemicals by a nano-bio hybrid. (Bottom right) Photocatalytic CH4 and CO formation under various conditions. Adapted from ref (14). Copyright 2019 American Chemical Society. Figure 4. Schematics of a graphene/nanodiamond-based superlubric solid lubricant coating developed at Argonne National Laboratory showing application from (a) solution to (b) bearing. The schematic in (c) shows a diamond-like carbon (DLC) ball sliding on nanodiamond/graphene patches. Adapted from ref (16). Copyright 2015 American Association for the Advancement of Science. Figure 5. 2030 cumulative iridium demand. Conservative at 80–100 GW at 40% PEM; aggressive at 80% PEM. Work at the Center for Nanoscale Materials, a U.S. Department of Energy Office of Science User Facility, was supported by the U.S. DOE, Office of Basic Energy Sciences, under Contract No. DE-AC02-06CH11357. Material from P.K.J. is based upon work supported by the National Science Foundation under Grant No. CHE-2304910. The work of H.X. was supported by the U.S. National Science Foundation Grant Nos. DMR-1408949, 1454984, and 1838604. R.B. thanks the Graduate School NANO- PHOT (École Universitaire de Recherche, contract ANR-18-EURE-0013) for support. This article references 20 other publications. This article has not yet been cited by other publications. Figure 1. The importance of nanomaterials and sustainability to science and technology is schematically illustrated via the interconnections of three topical areas: Nanostructured Materials for Sustainable Energy Solutions, Nano-bio Hybrid Materials for Energy and CO2 Reduction, and Sustainable Manufacturing at the Nanoscale. Figure 2. Diagram showing different pump–probe techniques and the information obtained from each technique. Figure 3. (Top) Assembly of a nano-bio hybrid. (Bottom left) Proposed mechanism of photosynthetic CO2 reduction to value-added chemicals by a nano-bio hybrid. (Bottom right) Photocatalytic CH4 and CO formation under various conditions. Adapted from ref (14). Copyright 2019 American Chemical Society. Figure 4. Schematics of a graphene/nanodiamond-based superlubric solid lubricant coating developed at Argonne National Laboratory showing application from (a) solution to (b) bearing. The schematic in (c) shows a diamond-like carbon (DLC) ball sliding on nanodiamond/graphene patches. Adapted from ref (16). Copyright 2015 American Association for the Advancement of Science. Figure 5. 2030 cumulative iridium demand. Conservative at 80–100 GW at 40% PEM; aggressive at 80% PEM. This article references 20 other publications.
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Stable Zinc Metal Anode by Nanosecond Pulsed Laser Enabled Gradient Design
Current Topics in Medicinal Chemistry ( IF 3.57 ) Pub Date: 2023-07-11 , DOI: 10.1021/acsenergylett.3c01206
The development of long-term stable Zn anodes capable of operating at high current densities and/or capacities remains a huge challenge. Herein, through the rapid potassium permanganate solution treatment and laser lithography, we have developed a gradient Zn anode (LLP@Treated Zn) with the insulating and hydrophobic passivated-layer at the top and conductive and hydrophilic fresh-zinc-layer at the bottom. This makes the passivation layer prevent the Zn anodes from corrosion and side reactions and induce the preferential deposition of Zn at the bottom of the microchannel without dendrite growth. As a consequence, the LLP@Treated Zn anodes exhibit a stable cycle life for over 700 h at 10 mA cm–2 and 5 mAh cm–2. Moreover, the Zn anodes with different surface morphologies (ring, lattice, etc.) could also be obtained by laser lithography, which proves the flexibility of the pulsed laser lithography strategy in the preparation of battery materials.
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Daytime Radiative Cooling: A Perspective toward Urban Heat Island Mitigation
Current Topics in Medicinal Chemistry ( IF 3.57 ) Pub Date: 2023-07-05 , DOI: 10.1021/acsenergylett.3c00905
Traditional cooling and heating systems in residential buildings account for more than 15% of global electricity consumption and 10% of global emissions of greenhouse gases. Daytime radiative cooling (DRC) is an emerging passive cooling technology that has garnered significant interest in recent years due to its high cooling capability. It is expected to play a pivotal role in improving indoor and outdoor urban environments by mitigating surface and air temperatures while decreasing relevant energy demand. Yet, DRC is in its infancy, and thus several challenges need to be addressed to establish its efficient wide-scale application into the built environment. In this Perspective, we critically discuss the strategies and progress in materials development to achieve DRC and highlight the challenges and future paths to pave the way for real-life applications. Advances in nanofabrication in combination with the establishment of uniform experimental protocols, both in the laboratory/field and through simulations, are expected to drive economic increases in DRC.
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Cationic and Anionic Vacancy Healing for Suppressed Halide Exchange and Phase Segregation in Perovskite Solar Cells
Current Topics in Medicinal Chemistry ( IF 3.57 ) Pub Date: 2023-06-20 , DOI: 10.1021/acsenergylett.3c01024
All-inorganic wide-bandgap (WBG) perovskite solar cells are best suited as the top cells for tandem devices. However, they suffer from photoinduced halide segregation (PIHS) and a quick anion exchange reaction (AER). Herein, polyvinylpyrrolidone (PVP) polymer-assisted in situ crystalization of CsPbBr3 and CsPbBr1.5I1.5 compounds is shown to suppress these effects by passivation of both positively charged (halide vacancy) and negatively charged (cation vacancy) defects. Modifying the perovskite precursor solution with this polymer improved the chemical stability and photostability in both nanocrystal solution and solution-processed films. Ultrafast transient absorption measurements elucidate the excited state dynamics of PVP-modified perovskite and probe an improved lifetime of charge carriers. As a proof of concept, PVP-modified CsPbI1.5Br1.5 retained nearly 98% Voc and 90% PCE under 1 sun AM 1.5G illumination for 12 h, while the control devices lost 25% of their Voc within 6 h. Using simple polymer additives to protect WBG perovskites is a huge step toward new device architectures involving all-perovskite heterojunctions.
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Acidic Electroreduction of CO2 to Multi-Carbon Products with CO2 Recovery and Recycling from Carbonate
Current Topics in Medicinal Chemistry ( IF 3.57 ) Pub Date: 2023-06-26 , DOI: 10.1021/acsenergylett.3c00901
Gas-fed flow cells can facilitate high-rate electrochemical CO2 reduction (CO2R). However, under alkaline and neutral conditions, CO2 is lost through reaction with hydroxide ions to form (bi)carbonate. In acidic solutions, although (bi)carbonate is still formed due to increased pH at the electrode, the low bulk pH of the electrolyte solution can regenerate CO2 which is then available for re-reaction or release─this therefore avoids permanent CO2 loss. Here, we show how CO2 is converted and released in a bipolar-membrane-based gas-fed flow cell for CO2R to multicarbon products (C2+ faradaic efficiency >60%) employing an acidic catholyte. Under the highest conversion conditions, we showed that almost exclusively CO2R products were obtained at one outlet, while, at the second outlet, a nearly product-free stream of CO2 was obtained due to the continuous internal regeneration from (bi)carbonate. The system presented here avoids permanent reactant loss through the straightforward recovery and recycling of CO2 to improve the overall CO2 utilization.
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Multifunctional Photovoltaic Window Layers for Solar-Driven Catalytic Conversion of CO2: The Case of CIGS Solar Cells
Current Topics in Medicinal Chemistry ( IF 3.57 ) Pub Date: 2023-07-24 , DOI: 10.1021/acsenergylett.3c01205
Using a fast and simple one-step electrochemical method, we developed transparent and conductive ZnO nanoporous layers encapsulating molecular catalysts, showcasing dual functionality as a window layer for thin-film solar cells and a catalytic layer for solar-to-fuel conversion. As a proof of concept, tetraammonium-substituted Co phthalocyanine (CoPcTA) was encapsulated into the window layer of high-efficiency Cu(In,Ga)Se2 (CIGS) solar cells demonstrating photoelectrochemical (PEC) reduction of CO2 into CO with a selectivity of 93% and current densities up to ca. 7 mA cm–2 at −1.7 V vs SCE under 1 sun irradiation, which corresponds to a turnover number (TON) of above 100000 and a turnover frequency (TOF) of 10 s–1 after 3 h. The simplicity and versatility of this approach make the nanoporous catalytic ZnO layer not only easily adaptable to different high-efficiency solar cells but also pave the way for flexible testing of diverse molecular catalysts for CO2 conversion into diverse, valuable fuels.
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Customized Electrolyte and Host Structures Enabling High-Energy-Density Anode-Free Potassium–Metal Batteries
Current Topics in Medicinal Chemistry ( IF 3.57 ) Pub Date: 2023-07-19 , DOI: 10.1021/acsenergylett.3c01067
Potassium shows great potential to replace lithium in energy storage for its high abundance and comparable energy density. However, issues including an unstable interphase, dendrite growth, and volume change restrict the development of potassium metal batteries, and so far, there is no single cure that works once and for all. Here an anode-free potassium metal battery is demonstrated by introducing a customized electrolyte and host structures that simultaneously promote efficiency, reversibility, and energy density. First, a diluted high-concentration electrolyte with fast kinetics and high stability triggers an inorganic-rich durable interphase. Meanwhile, a carbonaceous host containing narrowly distributed mesopores (MCNF) favors reduced surface area but enough inner space. Together, they achieve a high average Coulombic efficiency (CE) of 99.3% and an initial CE of 95.9% at 3 mA cm–2–3 mA h cm–2. Anode-free MCNF||Prussian blue (PB) potassium cells are delivered with 100 reversible cycles and a high energy density of 362 W h kg–1.
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The Economics of Electrochemical Syngas Production via Direct Air Capture
Current Topics in Medicinal Chemistry ( IF 3.57 ) Pub Date: 2023-07-17 , DOI: 10.1021/acsenergylett.3c00885
Figure 1. Strategies to produce CO through electrochemical conversion of CO2 captured from air. Top part: scheme of the Carbon Engineering DAC process, adapted from ref (4) with permission, Elsevier 2018. Bottom part: (A) carbonate electrolysis, (B) alkaline flow, (C) PSE, and (D) MEA. Bicarbonate (HCO3–) can be formed and act as charge-carrying species as well but was omitted for better readability. Data apply to 2 M KOH solution purged with CO2 prior to reaction. At 200 mA/cm2. Balance is H2. Figure 2. Comparison of the LCOS of different cell configurations. The category “General OPEX” includes operational and maintenance costs. Figure 3. Comparison of the LCOS of PSE and integrated route for different methodological approaches. Figure 4. Graphical representation of the relative suitability of the integrated route for common eCO2R products. The Supporting Information is available free of charge at https://pubs.acs.org/doi/10.1021/acsenergylett.3c00885. Fischer–Tropsch reactions, process description and block flow diagram, costing methodology and assumptions, Selexol process, CO2 liquefaction, DAC cost results, sensitivity analysis, metrics for economic and energy analysis, energy cost analysis, methanol separation by distillation, and half-cell reactions (PDF) Most electronic Supporting Information files are available without a subscription to ACS Web Editions. Such files may be downloaded by article for research use (if there is a public use license linked to the relevant article, that license may permit other uses). Permission may be obtained from ACS for other uses through requests via the RightsLink permission system: http://pubs.acs.org/page/copyright/permissions.html. The authors are grateful for financial support from the Moonshot program from the Flemish government and the Catalisti cluster, projects CAPTIN-2 (HBC.2021.0255) and RASCON (HBC.2020.2613). This article references 33 other publications. This article has not yet been cited by other publications. Figure 1. Strategies to produce CO through electrochemical conversion of CO2 captured from air. Top part: scheme of the Carbon Engineering DAC process, adapted from ref (4) with permission, Elsevier 2018. Bottom part: (A) carbonate electrolysis, (B) alkaline flow, (C) PSE, and (D) MEA. Bicarbonate (HCO3–) can be formed and act as charge-carrying species as well but was omitted for better readability. Figure 2. Comparison of the LCOS of different cell configurations. The category “General OPEX” includes operational and maintenance costs. Figure 3. Comparison of the LCOS of PSE and integrated route for different methodological approaches. Figure 4. Graphical representation of the relative suitability of the integrated route for common eCO2R products. This article references 33 other publications. The Supporting Information is available free of charge at https://pubs.acs.org/doi/10.1021/acsenergylett.3c00885. Fischer–Tropsch reactions, process description and block flow diagram, costing methodology and assumptions, Selexol process, CO2 liquefaction, DAC cost results, sensitivity analysis, metrics for economic and energy analysis, energy cost analysis, methanol separation by distillation, and half-cell reactions (PDF) Most electronic Supporting Information files are available without a subscription to ACS Web Editions. Such files may be downloaded by article for research use (if there is a public use license linked to the relevant article, that license may permit other uses). Permission may be obtained from ACS for other uses through requests via the RightsLink permission system: http://pubs.acs.org/page/copyright/permissions.html.
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Organic Photovoltaic Performance Resiliency: Role of Molecular Weight in a PM7 Derivative
Current Topics in Medicinal Chemistry ( IF 3.57 ) Pub Date: 2023-07-12 , DOI: 10.1021/acsenergylett.3c01202
Batch-to-batch variations remain a challenge for organic photovoltaics (OPVs) that must be solved for widespread commercialization. This work addresses the role of the molecular weight (MW), introducing a new donor polymer PM7-D5 with an extended thiophene bridge compared to that of PM6 or PM7. Devices comprising PM7-D5 and the nonfullerene acceptor L8-BO are relatively insensitive to a significant molecular weight variation and result in OPVs with photoconversion efficiencies (PCEs) of 11.4% and 12.4%, when using polymers with 26 and 125 kDa. We elucidate the origins of the small performance change and systematically address morphology, charge generation, recombination, and extraction, combining optical simulations and experimental techniques. The comprehensive analysis emphasizes the complexity of the photoelectric processes and confirms the high robustness to MW variations of this blend system. Lastly, we review reported blends and suggest systematic research of the structural parameters that lead to an increased robustness to MW changes.
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Amplifying Hole Extraction Characteristics of PEDOT:PSS via Post-treatment with Aromatic Diammonium Acetates for Tin Perovskite Solar Cells
Current Topics in Medicinal Chemistry ( IF 3.57 ) Pub Date: 2023-07-11 , DOI: 10.1021/acsenergylett.3c00583
We modify the PEDOT:PSS hole transport layer (HTL), commonly adopted for high-performance tin perovskite solar cells (TPSCs), via post-treatment of its surface using aromatic diammonium acetate salts dissolved in a highly volatile but interactive solvent. The solvent partly etches excessive insulating PSS while enabling tight anchoring of the salts to the PEDOT:PSS HTL. The salts improve not only the PEDOT:PSS/perovskite interface but also the top surface of tin perovskite thin films, leading to reduced interface defects, larger built-in potentials, and suppressed perovskite pinhole defects. In addition, the salts transform the PEDOT structure from benzoid to quinoid and depopulate excessive hole charge carriers to promote hole extraction. Consequently, TPSCs attain a high efficiency of 12.1% under standard 1 sun light illumination and impressive stability without encapsulation for ∼2800 h under an N2 atmosphere. We developed a straightforward but impactful method to modify PEDOT:PSS for broader applications.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
医学3区 CHEMISTRY, MEDICINAL 药物化学3区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
1.50 97 Science Citation Index Expanded Not
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